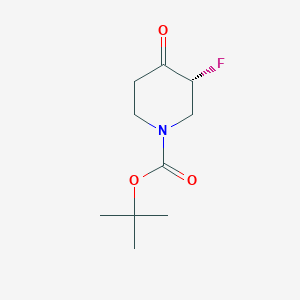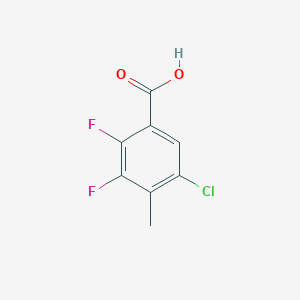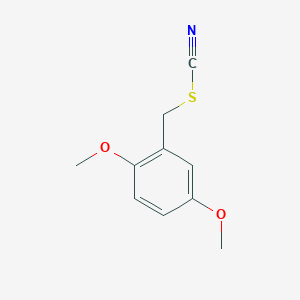
2,5-二甲氧基苄基硫氰酸酯
描述
2,5-Dimethoxybenzyl thiocyanate is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of two methoxy groups attached to a benzyl ring, along with a thiocyanate functional group
科学研究应用
2,5-Dimethoxybenzyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
A structurally similar compound, n-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine, is known to be a selective agonist for the5-HT2A receptor .
Mode of Action
The aforementioned similar compound acts as an agonist at the 5-ht2a receptor, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The activation of the 5-ht2a receptor by similar compounds can influence several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
It was found that thiocyanate is rapidly absorbed, distributed, metabolized, and eliminated .
Result of Action
The activation of the 5-ht2a receptor by similar compounds can lead to various physiological effects, including changes in behavior and locomotion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, thiocyanate exposure has been associated with productivity loss, suggesting that environmental levels of thiocyanate can have significant effects on health . .
生化分析
Biochemical Properties
2,5-Dimethoxybenzyl thiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to cytochrome c oxidase, an essential enzyme in the electron transport chain. This interaction inhibits the enzyme’s activity, leading to a decrease in cellular respiration and energy production . Additionally, 2,5-Dimethoxybenzyl thiocyanate can interact with other proteins, such as dihydrofolate reductase, where it acts as an inhibitor, affecting folate metabolism and DNA synthesis .
Cellular Effects
The effects of 2,5-Dimethoxybenzyl thiocyanate on various cell types and cellular processes are profound. Inhibition of cytochrome c oxidase by this compound leads to cellular hypoxia and cytotoxic anoxia, which can result in cell death . Furthermore, 2,5-Dimethoxybenzyl thiocyanate influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, its interaction with dihydrofolate reductase affects gene expression and cellular metabolism, leading to altered cell function and growth .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxybenzyl thiocyanate exerts its effects through specific binding interactions with biomolecules. The compound’s thiocyanate group is crucial for its inhibitory action on cytochrome c oxidase, as it binds to the enzyme’s active site, preventing the transfer of electrons and disrupting the electron transport chain . Additionally, the methoxy groups on the benzyl ring enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and enzymes . These interactions result in enzyme inhibition, changes in gene expression, and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxybenzyl thiocyanate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to 2,5-Dimethoxybenzyl thiocyanate can result in persistent cellular hypoxia and metabolic disturbances, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxybenzyl thiocyanate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects cellular respiration and metabolism . At higher doses, 2,5-Dimethoxybenzyl thiocyanate can cause severe cytotoxicity, leading to respiratory depression, hypotension, and even death . These dose-dependent effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
2,5-Dimethoxybenzyl thiocyanate is involved in specific metabolic pathways, primarily related to its degradation and detoxification. The compound undergoes enzymatic hydrolysis, resulting in the formation of ammonia, sulfide, and carbon dioxide . These metabolic products are further processed by cellular enzymes, such as aminoacetone oxidase and NADH oxidase, which facilitate the compound’s breakdown and elimination . The involvement of these enzymes and cofactors in the metabolic pathways of 2,5-Dimethoxybenzyl thiocyanate underscores its complex biochemical interactions.
Transport and Distribution
Within cells and tissues, 2,5-Dimethoxybenzyl thiocyanate is transported and distributed through specific mechanisms. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular proteins and enzymes . Additionally, transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,5-Dimethoxybenzyl thiocyanate plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The subcellular distribution of 2,5-Dimethoxybenzyl thiocyanate is essential for its inhibitory action and overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxybenzyl thiocyanate typically involves the reaction of 2,5-dimethoxybenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
2,5-Dimethoxybenzyl chloride+KSCN→2,5-Dimethoxybenzyl thiocyanate+KCl
Industrial Production Methods
Industrial production of 2,5-Dimethoxybenzyl thiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Dimethoxybenzyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzylamines or benzylthiols.
相似化合物的比较
Similar Compounds
- 2,5-Dimethoxybenzyl chloride
- 2,5-Dimethoxybenzyl alcohol
- 2,5-Dimethoxyphenethylamine
Uniqueness
2,5-Dimethoxybenzyl thiocyanate is unique due to the presence of the thiocyanate functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications, particularly in the synthesis of sulfur-containing compounds.
属性
IUPAC Name |
(2,5-dimethoxyphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-3-4-10(13-2)8(5-9)6-14-7-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDNOFXTPAVZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



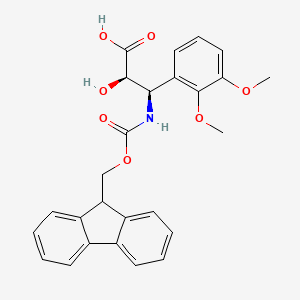
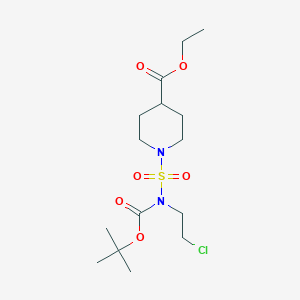
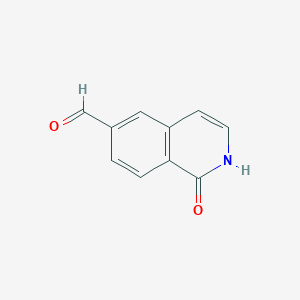
![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)

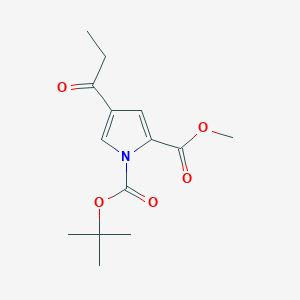
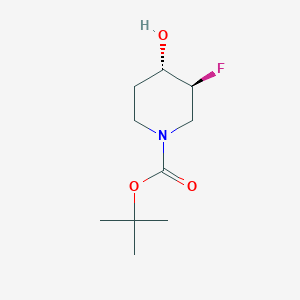
![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)
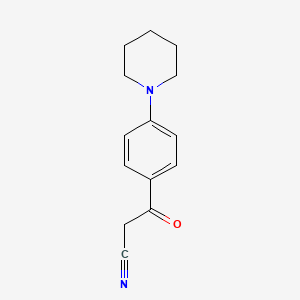

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)
